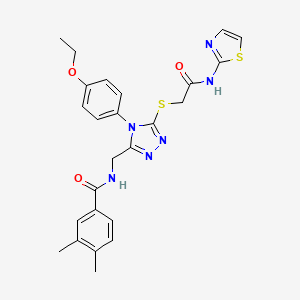

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3S2/c1-4-34-20-9-7-19(8-10-20)31-21(14-27-23(33)18-6-5-16(2)17(3)13-18)29-30-25(31)36-15-22(32)28-24-26-11-12-35-24/h5-13H,4,14-15H2,1-3H3,(H,27,33)(H,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGXOKBHBXZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups, which contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C25H26N6O5S2 |

| Molecular Weight | 554.6 g/mol |

| IUPAC Name | N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |

| InChI Key | DYIMRQJZIAILDE-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study published in Pharmaceutical Biology highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Interaction : Similar compounds have been noted for their ability to intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (MCF7 breast cancer cells), this compound demonstrated a dose-dependent reduction in cell viability after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM .

Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares structural motifs with other 1,2,4-triazole, thiazole, and thiadiazole derivatives (Table 1).

Table 1: Key Structural Features of Analogs

Key Observations:

- Triazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., 8a, 8c) exhibit broader antimicrobial activity, while triazoles (e.g., target compound, 6l, 6r) are optimized for enzyme inhibition due to their planar geometry and hydrogen-bonding capacity .

- Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve metabolic stability compared to methoxy analogs like 6l . Thiazole vs. Thiophene: The thiazol-2-ylamino group enhances target specificity compared to thiophene-containing analogs (e.g., 6l) by enabling stronger π-stacking and hydrogen bonding .

Table 2: Reported Bioactivities of Analogs

Key Insights:

Comparison with Analog Syntheses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.